molecular formula C9H14O6 B14538584 Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate CAS No. 62004-89-1

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate

Cat. No.: B14538584
CAS No.: 62004-89-1
M. Wt: 218.20 g/mol
InChI Key: PAAAJGSJYNWIBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate is an organic compound with the molecular formula C9H14O6. This compound is characterized by its ester functional groups and a hydroxyprop-2-enoate moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate typically involves esterification reactions. One common method is the reaction of ethyl acetoacetate with ethyl oxalate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The hydroxyprop-2-enoate moiety can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

  • Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
  • Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Comparison: Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate is unique due to its specific hydroxyprop-2-enoate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

62004-89-1

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C9H14O6/c1-3-13-8(11)6-15-7(5-10)9(12)14-4-2/h5,10H,3-4,6H2,1-2H3

InChI Key

PAAAJGSJYNWIBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=CO)C(=O)OCC

Origin of Product

United States

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